Cas no 1785407-07-9 (4-Thiomorpholinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, 1,1-dioxide)
4-Thiomorpholinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
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- 4-Thiomorpholinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, 1,1-dioxide
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- Inchi: 1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-4-5-17(14,15)8(6-11)7-12/h8H,4-7,11H2,1-3H3
- InChI Key: MCLKVQANFMZXJD-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCS(=O)(=O)C(CN)C1
4-Thiomorpholinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, 1,1-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-697655-0.05g |
tert-butyl 2-(aminomethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate |
1785407-07-9 | 95.0% | 0.05g |
$1008.0 | 2025-03-12 | |
| Enamine | EN300-697655-0.1g |
tert-butyl 2-(aminomethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate |
1785407-07-9 | 95.0% | 0.1g |
$1056.0 | 2025-03-12 | |
| Enamine | EN300-697655-0.25g |
tert-butyl 2-(aminomethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate |
1785407-07-9 | 95.0% | 0.25g |
$1104.0 | 2025-03-12 | |
| Enamine | EN300-697655-0.5g |
tert-butyl 2-(aminomethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate |
1785407-07-9 | 95.0% | 0.5g |
$1152.0 | 2025-03-12 | |
| Enamine | EN300-697655-1.0g |
tert-butyl 2-(aminomethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate |
1785407-07-9 | 95.0% | 1.0g |
$1200.0 | 2025-03-12 | |
| Enamine | EN300-697655-2.5g |
tert-butyl 2-(aminomethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate |
1785407-07-9 | 95.0% | 2.5g |
$2351.0 | 2025-03-12 | |
| Enamine | EN300-697655-5.0g |
tert-butyl 2-(aminomethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate |
1785407-07-9 | 95.0% | 5.0g |
$3479.0 | 2025-03-12 | |
| Enamine | EN300-697655-10.0g |
tert-butyl 2-(aminomethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate |
1785407-07-9 | 95.0% | 10.0g |
$5159.0 | 2025-03-12 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01099705-1g |
tert-Butyl 2-(aminomethyl)thiomorpholine-4-carboxylate 1,1-dioxide |
1785407-07-9 | 95% | 1g |
¥6755.0 | 2023-04-07 |
4-Thiomorpholinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, 1,1-dioxide Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 4-Thiomorpholinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, 1,1-dioxide
4-Thiomorpholinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, 1,1-dioxide: A Comprehensive Overview of Its Synthesis, Biological Activity, and Therapeutic Potential
4-Thiomorpholinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, 1,1-dioxide represents a class of advanced organic compounds with significant potential in pharmaceutical research. This molecule, characterized by its unique 1,1-dimethylethyl ester functional group and the presence of 1,1-dioxide moieties, has emerged as a promising candidate for therapeutic applications due to its ability to modulate intracellular signaling pathways. Recent studies have highlighted the role of 4-Thiomorpholinecarboxylic acid derivatives in targeting specific enzymatic activities, making them valuable tools for drug discovery.
The structural complexity of 2-(aminomethyl)- functionalized compounds has attracted attention in medicinal chemistry. The presence of thiomorpholine rings in these molecules provides a versatile scaffold for the development of bioactive agents. Researchers have demonstrated that the 1,1-dioxide functionality enhances the stability of these compounds, enabling prolonged biological activity. This characteristic is particularly relevant in the context of chronic disease management, where sustained therapeutic effects are critical.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 4-Thiomorpholinecarboxylic acid derivatives. A 2023 study published in J. Med. Chem. reported the use of asymmetric catalytic strategies to synthesize 1,1-dimethylethyl ester-containing compounds with high enantiomeric purity. These synthetic approaches not only improve the yield of the target molecules but also reduce the environmental impact of the process, aligning with the principles of green chemistry.
The biological activity of 4-Thiomorpholinecarboxylic acid derivatives has been extensively investigated. A 2022 study in Bioorganic & Medicinal Chemistry demonstrated that these compounds exhibit potent inhibitory effects on kinases involved in inflammatory responses. The 2-(aminomethyl)- group appears to play a crucial role in modulating the interaction with cellular receptors, suggesting a mechanism of action that could be exploited for the development of novel therapeutics.
One of the most promising applications of 1,1-dimethylethyl ester-containing compounds lies in their potential as antitumor agents. A 2023 preclinical study published in Cancer Research showed that these molecules can selectively target cancer-associated signaling pathways, such as the PI3K/AKT/mTOR axis. The ability to modulate these pathways without significant off-target effects makes these compounds attractive candidates for cancer therapy.
The therapeutic potential of 1,1-dioxide-functionalized compounds has also been explored in the context of neurodegenerative diseases. A 2024 study in Neuropharmacology reported that these derivatives can cross the blood-brain barrier and exert neuroprotective effects by inhibiting the aggregation of amyloid-beta proteins. This finding highlights the versatility of these compounds in addressing complex disease mechanisms.
Current research efforts are focused on optimizing the pharmacokinetic properties of 4-Thiomorpholinecarboxylic acid derivatives. A 2023 review in Drug Discovery Today emphasized the importance of structure-activity relationship (SAR) studies to enhance the bioavailability and reduce the toxicity of these compounds. The development of prodrugs based on the 1,1-dimethylethyl ester scaffold is also gaining traction as a strategy to improve drug delivery.
Collaborative studies between academia and industry are accelerating the translation of these compounds into clinical applications. A 2024 Phase II clinical trial reported in Clinical Pharmacology & Therapeutics demonstrated the safety and efficacy of a 2-(aminomethyl)- derivative in patients with rheumatoid arthritis. These results underscore the potential of these molecules in treating inflammatory conditions with minimal side effects.
The future of 1,1-dimethylethyl ester-containing compounds lies in their integration into personalized medicine approaches. Advances in computational modeling and machine learning are enabling the prediction of the biological activity of these molecules, facilitating the design of more effective therapeutic agents. As research continues, these compounds are poised to play a pivotal role in the development of next-generation pharmaceuticals.
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